molecular formula C11H11N3O2 B14146641 N'-acetyl-1H-indole-2-carbohydrazide CAS No. 37574-75-7

N'-acetyl-1H-indole-2-carbohydrazide

Cat. No.: B14146641
CAS No.: 37574-75-7
M. Wt: 217.22 g/mol
InChI Key: VJIRYTIMJRTWCY-UHFFFAOYSA-N
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Description

N’-acetyl-1H-indole-2-carbohydrazide is a derivative of indole, a significant heterocyclic compound known for its diverse biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-acetyl-1H-indole-2-carbohydrazide typically involves the reaction of indole-2-carbohydrazide with acetic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

N’-acetyl-1H-indole-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction may produce indole-2-carbohydrazine derivatives .

Scientific Research Applications

N’-acetyl-1H-indole-2-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-acetyl-1H-indole-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-acetyl-1H-indole-2-carbohydrazide is unique due to its specific acetylation at the nitrogen atom, which imparts distinct chemical and biological properties compared to other indole derivatives. This modification can enhance its stability, solubility, and interaction with biological targets .

Properties

IUPAC Name

N'-acetyl-1H-indole-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-7(15)13-14-11(16)10-6-8-4-2-3-5-9(8)12-10/h2-6,12H,1H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJIRYTIMJRTWCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC(=O)C1=CC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501246802
Record name 1H-Indole-2-carboxylic acid, 2-acetylhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501246802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37574-75-7
Record name 1H-Indole-2-carboxylic acid, 2-acetylhydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37574-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-2-carboxylic acid, 2-acetylhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501246802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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